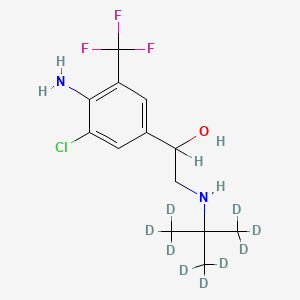

Mabuterol-d9

Overview

Description

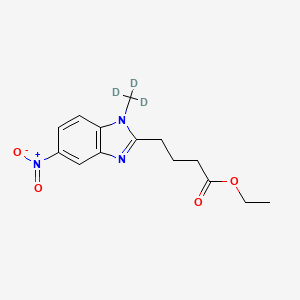

Mabuterol-d9 is a deuterium-labeled version of Mabuterol . Mabuterol is an agonist of the β2-adrenergic receptor .

Synthesis Analysis

The synthesis of this compound involves three stable and simple synthetic routes. These routes have been described with 98.5%, 99.7%, and 98.4% isotopic abundance and good purity . The structures and isotope abundance were confirmed according to 1H NMR and liquid chromatography-tandem mass spectrometry .Molecular Structure Analysis

The molecular formula of this compound is C13H18ClF3N2O . The exact mass is 319.1624661 g/mol and the monoisotopic mass is also 319.1624661 g/mol .Physical And Chemical Properties Analysis

This compound has a molecular weight of 319.80 g/mol . It has a hydrogen bond donor count of 3 and a hydrogen bond acceptor count of 6 . The compound has a rotatable bond count of 4 . The topological polar surface area is 58.3 Ų . The heavy atom count is 20 .Scientific Research Applications

Synthesis and Isotopic Enrichment : Mabuterol-d9, along with similar compounds D9 -Bambuterol and D9 -Cimbuterol, has been synthesized with high isotopic abundance and purity. This synthesis is crucial for use in analytical and pharmacological studies, as confirmed by liquid chromatography-tandem mass spectrometry and NMR (Tu et al., 2016).

Secretomotor and Mucolytic Effects : Mabuterol has been found to have secretomotor and mucolytic effects. It increases the output volume of respiratory fluid, decreases sputum viscosity, and promotes mucociliary transport. These properties may contribute to its clinical efficacy in treating chronic obstructive pulmonary disease (Miyata et al., 1987).

Inhibition of Proliferation in ASMCs : Mabuterol can inhibit the proliferation of airway smooth muscle cells induced by platelet-derived growth factor BB (PDGF-BB). This effect is related to mitochondrial fission/fusion and intracellular calcium regulation, offering insights into potential therapeutic mechanisms for respiratory conditions (Gu et al., 2019).

Analysis in Animal Tissues : Mabuterol, along with other β2-agonists, has been analyzed in animal tissues using gas chromatography-mass spectrometry. This method helps in detecting residues of such compounds in food products and is crucial for food safety and regulatory compliance (Wu et al., 2008).

Mechanism of Action

Target of Action

Mabuterol-d9 is a deuterium-labeled variant of Mabuterol . The primary target of this compound is the β2-adrenergic receptor . This receptor is a member of the G protein-coupled receptor superfamily and plays a crucial role in the regulation of various physiological processes, including bronchodilation and anti-allergic effects .

Mode of Action

As an agonist of the β2-adrenergic receptor, this compound binds to this receptor, triggering a series of intracellular events . This interaction leads to the activation of adenylate cyclase, an enzyme that catalyzes the conversion of ATP to cyclic AMP (cAMP). The increase in cAMP levels results in the relaxation of smooth muscle in the airways, leading to bronchodilation .

Biochemical Pathways

The activation of the β2-adrenergic receptor by this compound affects several biochemical pathways. The most notable is the cAMP-dependent pathway, which leads to the relaxation of airway smooth muscle . Additionally, the compound may also exert anti-allergic effects by inhibiting the release of mediators from mast cells in the airways .

Pharmacokinetics

Typically, β2-agonists are well absorbed after oral administration, widely distributed in the body, metabolized in the liver, and excreted in the urine .

Result of Action

The primary result of this compound action is bronchodilation, which helps alleviate symptoms in conditions like asthma . By relaxing the smooth muscles in the airways, this compound increases airflow and improves respiratory function . Additionally, its anti-allergic effects may help reduce inflammation and hypersensitivity in the airways .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other drugs could impact its effectiveness through drug-drug interactions. Additionally, individual factors such as the user’s age, health status, and genetic makeup can also influence the drug’s action .

Future Directions

properties

IUPAC Name |

1-[4-amino-3-chloro-5-(trifluoromethyl)phenyl]-2-[[1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-2-yl]amino]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18ClF3N2O/c1-12(2,3)19-6-10(20)7-4-8(13(15,16)17)11(18)9(14)5-7/h4-5,10,19-20H,6,18H2,1-3H3/i1D3,2D3,3D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSJCTEKTBOKRST-GQALSZNTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NCC(C1=CC(=C(C(=C1)Cl)N)C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C(C([2H])([2H])[2H])(C([2H])([2H])[2H])NCC(C1=CC(=C(C(=C1)Cl)N)C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18ClF3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801016400 | |

| Record name | Mabuterol-d9 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801016400 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

319.80 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1246819-58-8 | |

| Record name | Mabuterol-d9 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801016400 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q & A

Q1: What is the significance of synthesizing deuterated analogues of drugs like Mabuterol?

A1: Synthesizing deuterated analogues, such as Mabuterol-d9, holds significant value in pharmaceutical research. The incorporation of deuterium, a stable isotope of hydrogen, can alter the pharmacokinetic properties of a drug. This is primarily due to the kinetic isotope effect, where the heavier deuterium forms stronger bonds compared to hydrogen. This can lead to slower metabolism and increased drug half-life, potentially enhancing efficacy and reducing dosing frequency. Additionally, deuterated compounds are valuable tools in analytical chemistry, particularly in mass spectrometry, for tracing metabolic pathways and conducting quantitative analyses. []

Q2: The article mentions the use of "liquid chromatography-tandem mass spectrometry" to confirm the structure and isotopic abundance of the synthesized compounds. Could you elaborate on the role of this technique?

A2: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful analytical technique widely employed in pharmaceutical analysis for identifying and quantifying compounds within a mixture. In the context of this study, LC-MS/MS served two primary purposes. First, it separated the synthesized deuterated Mabuterol (this compound) from any potential impurities or byproducts generated during synthesis. Secondly, the mass spectrometer accurately measured the mass-to-charge ratio of the separated this compound, confirming its molecular weight and the degree of deuterium incorporation, thereby verifying the isotopic abundance. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[1-Methyl-5-bis(2'-hydroxyethyl)aminobenzimidazolyl-2]butanoic Acid Methyl Ester-d5](/img/no-structure.png)

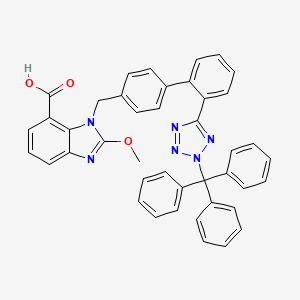

![1-Cyclohexyloxycarbonyloxyethyl 2-methoxy-3-[[4-[2-(2-trityltetrazol-5-yl)phenyl]phenyl]methyl]benzimidazole-4-carboxylate](/img/structure/B565490.png)

![Methyl 2-methoxy-3-[[4-[2-(2-trityltetrazol-5-yl)phenyl]phenyl]methyl]benzimidazole-4-carboxylate](/img/structure/B565492.png)